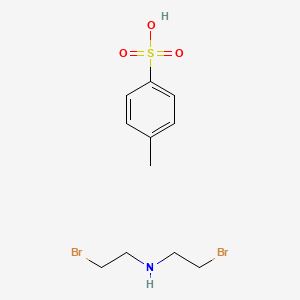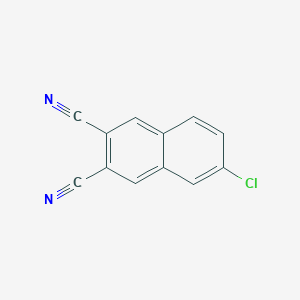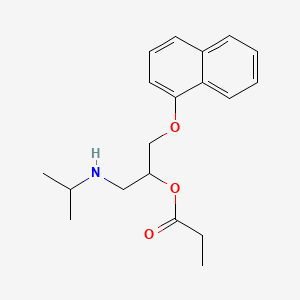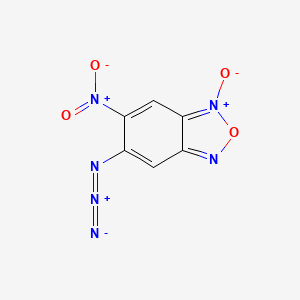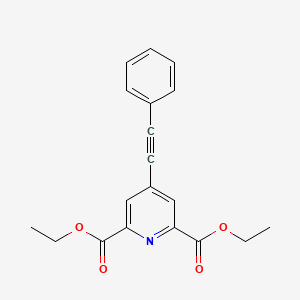![molecular formula C10H8N2OS B14314534 1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one CAS No. 112377-81-8](/img/structure/B14314534.png)
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of synthetic organic and medicinal chemistry. This compound is part of the thiazoloquinazoline family, known for its diverse biological activities, including antifungal, antioxidant, and anticancer properties .
Preparation Methods
The synthesis of 1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one typically involves the cyclization of thiazoloquinazoline derivatives. One common method starts with thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as the starting materials. These derivatives undergo a series of reactions involving hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole to yield the desired compound . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include hydrazine hydrate, 2-aminobenzimidazole, and various catalysts to facilitate the reactions . Major products formed from these reactions often include derivatives with enhanced biological activities.
Scientific Research Applications
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being explored for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . In cancer therapy, it targets specific enzymes and pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one can be compared with other similar compounds such as:
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits significant anticancer properties.
Triazolo[1,5-a]pyrimidine: Used in the development of antimicrobial agents.
The uniqueness of this compound lies in its diverse biological activities and its potential for use in various scientific and industrial applications .
Properties
CAS No. |
112377-81-8 |
|---|---|
Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
1,3-dihydro-[1,3]thiazolo[4,3-b]quinazolin-9-one |
InChI |
InChI=1S/C10H8N2OS/c13-10-7-3-1-2-4-8(7)11-9-5-14-6-12(9)10/h1-4H,5-6H2 |
InChI Key |
FZGSFTIRYADYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


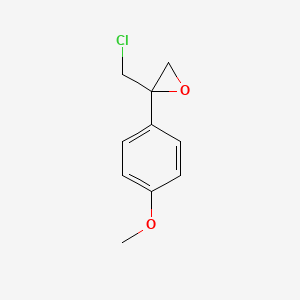
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
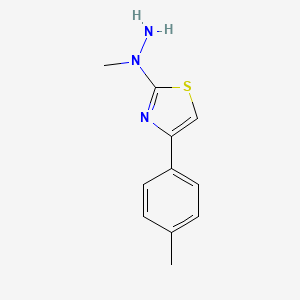
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
